4-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-1-(3-ethylphenyl)-1H-1,2,3-triazol-5-amine
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Overview
Description
The compound contains several functional groups including a bromophenyl group, an oxadiazole ring, and a triazole ring. These groups are common in many pharmaceutical compounds due to their unique chemical properties and potential for biological activity .
Molecular Structure Analysis
The compound contains an oxadiazole ring and a triazole ring. These are both heterocyclic compounds, which means they contain atoms of at least two different elements in the ring structure. In this case, the rings contain carbon, nitrogen, and oxygen atoms .Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its structure and the functional groups it contains. For example, the presence of the bromophenyl group could potentially increase the compound’s lipophilicity, which could affect its solubility and permeability .Scientific Research Applications
Antimicrobial Activities
Research has demonstrated the synthesis and characterization of novel derivatives containing the 1,2,4-triazole and 1,2,4-oxadiazole moieties, showing promising antimicrobial properties against a range of bacterial and fungal strains. For instance, compounds synthesized from the reaction of 2-(4-bromobenzyl)-5-(thiophen-2-yl)-1,3,4-oxadiazole with different aliphatic/aromatic primary amines exhibited significant antimicrobial activity (Kaneria et al., 2016). Similar studies have synthesized derivatives from the interaction of ester ethoxycarbonylhydrazones with primary amines, showing moderate to good antimicrobial effectiveness (Bektaş et al., 2007).
Anticancer Activities
Derivatives of the compound have also been investigated for their anticancer potential. For example, a series of new derivatives were synthesized and tested against various human cancer cell lines, demonstrating good to moderate activity (Yakantham et al., 2019). This research highlights the potential utility of these compounds in developing new anticancer therapies.
Photoinduced Molecular Rearrangements
The photochemistry of 1,2,4-oxadiazoles and their interactions with nitrogen nucleophiles have been explored, leading to the formation of 1,2,4-triazoles, among other products. These findings open up new avenues for the synthesis of complex molecules through photoinduced molecular rearrangements (Buscemi et al., 1996).
Mechanism of Action
Target of Action
Oxadiazoles and triazoles are known to interact with a variety of biological targets. For instance, some oxadiazole derivatives have been reported to possess anti-inflammatory , anti-HIV , antibacterial , and anticancer activities, suggesting they interact with a broad range of molecular targets.
Mode of Action
The mode of action of oxadiazoles and triazoles can vary greatly depending on the specific compound and its targets. For example, some oxadiazole derivatives have been found to inhibit bacterial growth by disrupting protein synthesis .
Biochemical Pathways
Oxadiazoles and triazoles can affect numerous biochemical pathways due to their broad range of targets. For example, some oxadiazole derivatives have been found to inhibit the production of pro-inflammatory cytokines, thereby modulating inflammatory pathways .
Result of Action
The molecular and cellular effects of oxadiazoles and triazoles can vary depending on the specific compound and its targets. For example, some oxadiazole derivatives have been found to induce cell death in cancer cells .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
5-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-3-(3-ethylphenyl)triazol-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15BrN6O/c1-2-11-4-3-5-14(10-11)25-16(20)15(22-24-25)18-21-17(23-26-18)12-6-8-13(19)9-7-12/h3-10H,2,20H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGHURDZGYQPIPQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)N2C(=C(N=N2)C3=NC(=NO3)C4=CC=C(C=C4)Br)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15BrN6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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